BenchChemオンラインストアへようこそ!

Emtricitabine

Intracellular pharmacokinetics NRTI phosphorylation Once-daily dosing

Emtricitabine (FTC) is a nucleoside reverse transcriptase inhibitor distinguished by a 5-fluorine substitution conferring 4-fold greater potency vs lamivudine in MT-4 HIV-1 assays, extended intracellular triphosphate half-life (>39 h) for once-daily dosing, and a lower M184V/I resistance rate (1.0% vs 3.2%). Its unique hydrolytic degradation demands tailored excipient selection. Ideal for antiviral screening, assay development, and resistance studies. Inquire for bulk pricing.

Molecular Formula C8H10FN3O3S
Molecular Weight 247.25 g/mol
CAS No. 145213-48-5
Cat. No. B123318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmtricitabine
CAS145213-48-5
Molecular FormulaC8H10FN3O3S
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESC1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F
InChIInChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1
InChIKeyXQSPYNMVSIKCOC-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility112 mg/mL
About 1.12X10+6 mg/L in water at 25 °C
2.00e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Emtricitabine (CAS 145213-48-5): Nucleoside Reverse Transcriptase Inhibitor Procurement and Differentiation Guide


Emtricitabine (FTC) is a synthetic nucleoside analog of cytidine and a nucleoside reverse transcriptase inhibitor (NRTI) with potent activity against HIV-1, HIV-2, and hepatitis B virus (HBV) [1]. Its molecular structure is distinguished from the closely related analog lamivudine (3TC) by a single fluorine substitution at the 5-position of the oxathiolane ring, which confers differential physicochemical and pharmacological properties that are material to scientific selection [2]. FTC is available as a generic active pharmaceutical ingredient with established bioavailability, intracellular pharmacokinetics, and resistance mutation profiles supported by extensive primary research and clinical trial data [3][4].

Why Emtricitabine and Lamivudine Are Not Truly Interchangeable in Research and Procurement


Although emtricitabine and lamivudine share a common cytidine analog backbone and are frequently described as therapeutically interchangeable in clinical practice guidelines [1], critical differences exist at the molecular, intracellular pharmacokinetic, and resistance selection levels that directly impact experimental reproducibility, formulation development, and long-term regimen durability [2]. The single fluorine substitution in FTC alters hydrogen bonding capacity, solvation thermodynamics, and hydrolytic degradation kinetics relative to 3TC [3][4]. Furthermore, FTC's extended intracellular triphosphate half-life supports once-daily dosing and provides differential virologic durability, while pooled clinical trial data demonstrate significantly lower emergence of the M184V/I resistance mutation in FTC-treated versus 3TC-treated antiretroviral-naïve populations [5]. Generic substitution without consideration of these quantifiable differences may compromise assay consistency, formulation stability, or resistance surveillance outcomes.

Emtricitabine vs. Lamivudine: Quantitative Differential Evidence for Scientific Selection


Intracellular Triphosphate Half-Life Comparison: FTC-TP vs. 3TC-TP

Emtricitabine demonstrates an intracellular triphosphate (FTC-TP) half-life of greater than 39 hours, compared to a median intracellular half-life of 15.3-15.5 hours for lamivudine triphosphate (3TC-TP) measured under comparable conditions [1][2]. This extended intracellular residence time supports the once-daily dosing regimen of FTC (200 mg QD) while lamivudine requires twice-daily administration at the standard 150 mg dose [3].

Intracellular pharmacokinetics NRTI phosphorylation Once-daily dosing

Emergence of M184V/I Resistance Mutation: FTC vs. 3TC in Treatment-Naïve Populations

A pooled analysis of three Phase 3 clinical trials (FTC-301A, GS-99-903, and GS-01-934) comparing emtricitabine-containing versus lamivudine-containing dual NRTI regimens with efavirenz demonstrated that the M184V/I resistance mutation emerged in 1.0% (5/522) of FTC-treated subjects compared to 3.2% (27/841) of 3TC-treated subjects (P = 0.009) [1]. Multivariate logistic regression adjusting for baseline viral load, CD4 count, and baseline NRTI resistance confirmed a significantly lower rate of M184V/I development with FTC treatment (odds ratio 0.32; 95% CI not reported in full; P = 0.02) [1].

HIV drug resistance M184V mutation Virologic failure

In Vitro Antiviral Potency in T-Cell Lines: FTC vs. 3TC

In standardized assays using the transformed T-cell line MT-4 infected with HIV-1(IIIB), emtricitabine was approximately fourfold more active than lamivudine based on 50% inhibitory concentration (EC50) measurements [1]. However, this differential activity was not observed in primary cell assays using peripheral blood mononuclear cells (PBMCs) or monocyte-derived macrophages, where the two compounds demonstrated statistically equivalent potency [1]. The cell-type-dependent potency difference has been attributed to differential intracellular phosphorylation efficiency between transformed and primary cells.

Antiviral activity EC50 T-cell assays

Hydrolytic Degradation Kinetics Under Acidic and Basic Stress Conditions

Comparative forced degradation studies under ICH guideline conditions revealed that emtricitabine undergoes hydrolysis at a significantly faster rate than lamivudine under both acidic and basic stress conditions [1]. This differential degradation rate is attributed to the electron-withdrawing effect of the 5-fluorine substitution in FTC, which increases the electrophilicity of the nucleoside and accelerates hydrolytic cleavage relative to 3TC, as confirmed by density functional theory (DFT) calculations [1]. The two compounds share parallel degradation pathways but exhibit differential kinetics.

Forced degradation Hydrolysis Formulation stability

Solute-Solvent Interaction Thermodynamics: FTC vs. 3TC in Aqueous Systems

Measurements of density and speed of sound in aqueous solutions of emtricitabine and lamivudine across temperatures from 293.15 K to 318.15 K demonstrate that solute-solute interactions are stronger for emtricitabine + water systems compared to lamivudine + water systems [1]. Analysis of apparent molar volume at infinite dilution and apparent molar expansibility indicates differential solvation behavior between the two structurally related compounds, driven by the fluorine substitution at the 5-position of FTC [1].

Solubility Thermodynamics Formulation science

Emtricitabine: Evidence-Based Research and Industrial Application Scenarios


Antiviral Screening in Transformed T-Cell Models

Investigators conducting in vitro antiviral screening using transformed T-cell lines (e.g., MT-4 cells) infected with HIV-1 should prioritize emtricitabine over lamivudine for assay sensitivity. FTC demonstrates approximately fourfold greater potency than 3TC in MT-4 cells infected with HIV-1(IIIB), providing enhanced signal-to-noise discrimination in compound screening workflows [1]. This differential activity is specific to transformed cell lines and should not be extrapolated to primary cell assays (PBMCs or macrophages), where FTC and 3TC exhibit equivalent potency [1].

Formulation Development and Stability-Indicating Method Validation

Pharmaceutical formulation scientists developing generic emtricitabine products must account for FTC's significantly accelerated hydrolytic degradation rate under acidic and basic conditions relative to lamivudine [2]. The fluorine substitution at the 5-position increases electrophilicity and susceptibility to hydrolytic cleavage, necessitating distinct excipient selection, enteric coating considerations, and stability-indicating HPLC method parameters compared to lamivudine formulations [2]. Methods validated for 3TC should not be assumed transferable to FTC without revalidation.

Resistance Surveillance and Durability Studies in Antiretroviral-Naïve Cohorts

Clinical research programs and observational cohort studies evaluating regimen durability and resistance emergence in antiretroviral-naïve populations should select emtricitabine-containing regimens when minimizing M184V/I mutation emergence is a primary endpoint. Pooled Phase 3 trial data demonstrate a significantly lower rate of M184V/I development with FTC (1.0%) versus 3TC (3.2%) when combined with dual NRTIs and efavirenz (adjusted OR 0.32; P = 0.02) [3]. This differential resistance selection profile supports FTC as the preferred cytidine analog for long-term durability studies.

Adherence-Critical and Once-Daily Dosing Regimen Design

Investigators designing clinical protocols or real-world adherence studies where pill burden and dosing frequency are critical variables should select emtricitabine based on its intracellular triphosphate half-life of greater than 39 hours, which enables once-daily 200 mg dosing [4]. In contrast, lamivudine's shorter intracellular triphosphate half-life (median 15.3-15.5 hours) necessitates twice-daily 150 mg dosing [4][5]. The extended intracellular residence time of FTC-TP provides a more forgiving pharmacokinetic profile for patients with occasional missed doses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emtricitabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.